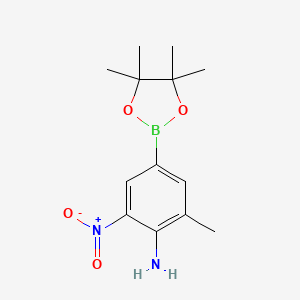

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with a methyl and a nitro group. The compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, leveraging its boronic ester group to form biaryl or heteroaryl linkages.

Key Findings:

- Catalyst Systems : Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ are commonly used with bases like Na₂CO₃ or Cs₂CO₃ .

- Solvent Systems : Reactions occur in polar aprotic solvents (e.g., dioxane, toluene) with water for hydrolysis .

- Substrate Compatibility : Couples with aryl bromides, iodides, or chlorides bearing electron-withdrawing groups .

Example Reaction :Boronic ester+Aryl halidePd catalystBiaryl product

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane/H₂O | 95 | 64 | |

| Pd(PPh₃)₄ | Toluene/H₂O | 80 | 78 |

Nitro Group Reduction

The nitro group undergoes reduction to an amine under catalytic hydrogenation or using stoichiometric reductants.

Key Findings:

- Catalytic Hydrogenation : H₂ with Pd/C or Raney Ni in ethanol achieves full reduction to the corresponding aniline.

- Chemical Reductants : SnCl₂/HCl or Fe/HCl in refluxing ethanol yield amines with >85% efficiency .

Example Reaction : NO2H2/Pd C NH2

| Reductant | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C | 4 | 92 | |

| SnCl₂, HCl | EtOH, reflux | 2 | 88 |

Electrophilic Aromatic Substitution

The electron-rich aniline derivative undergoes regioselective substitutions at the para position relative to the boronic ester.

Key Findings:

- Nitration : Further nitration occurs at the ortho position to the methyl group using HNO₃/H₂SO₄ .

- Halogenation : Bromination with NBS in DMF yields mono-substituted products .

Example Reaction :Aniline+Br2NBSBrominated product

| Reagent | Position Selectivity | Yield (%) | Reference |

|---|---|---|---|

| NBS/DMF | Ortho to methyl | 75 | |

| HNO₃/H₂SO₄ | Meta to nitro | 68 |

Boronic Ester Hydrolysis

The pinacol boronic ester hydrolyzes to the free boronic acid under acidic or basic conditions.

Key Findings:

- Acidic Hydrolysis : HCl in THF/water removes the pinacol group at 50°C .

- Basic Hydrolysis : NaOH/H₂O₂ at 0°C preserves the nitro group while cleaving the boronate .

Example Reaction :Boronic esterHCl H2OBoronic acid

| Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2M HCl, THF/H₂O | 50 | 95 | |

| NaOH, H₂O₂ | 0 | 99 |

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under harsh conditions.

Key Findings:

- Ammonolysis : NH₃ in EtOH at 150°C replaces nitro with amine .

- Methoxylation : NaOMe in DMSO displaces nitro groups at 120°C .

Example Reaction : NO2+NH3Δ NH2

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (gas) | EtOH | 150 | 70 | |

| NaOMe | DMSO | 120 | 65 |

Aplicaciones Científicas De Investigación

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to undergo various chemical transformations. The boronic ester moiety allows it to participate in cross-coupling reactions, forming new carbon-carbon bonds. The nitro group can be reduced to an amino group, enabling further functionalization. These transformations are facilitated by the presence of suitable catalysts and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methyl and nitro substituents.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an aniline moiety.

N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an additional methyl group on the nitrogen atom.

Uniqueness

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its boronic ester, nitro, and methyl groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

2-Methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure is characterized by a nitro group and a dioxaborolane moiety, which are crucial for its biological activity. The molecular formula is C13H18BNO5 with a molecular weight of approximately 279.10 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 12.5 | Estrogen receptor-positive breast cancer |

| A2780 | 10.0 | Ovarian cancer |

| H460 | 8.0 | Non-small cell lung cancer |

| HT29 | 6.0 | Colorectal cancer |

These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Targeting Specific Enzymes : Preliminary data suggest that it may inhibit certain enzymes involved in tumor growth and metastasis.

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to increased oxidative stress within cells, further promoting apoptosis in malignant cells.

Glycosidase Inhibition

Research has also shown that compounds with similar structural features can act as glycosidase inhibitors. For example, derivatives of dioxaborolane have been evaluated for their ability to inhibit α-glucosidase and other glycosidases with varying degrees of potency . This suggests that this compound may exhibit similar inhibitory effects.

Propiedades

IUPAC Name |

2-methyl-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c1-8-6-9(7-10(11(8)15)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSKEFVXKIIMNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.